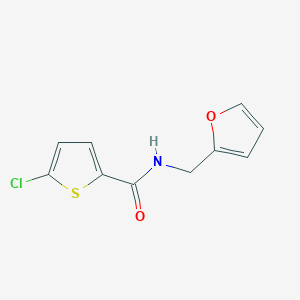

5-chloro-N-(2-furylmethyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like condensation and cross-coupling. For instance, compounds like 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide have been synthesized through reactions involving carboxyl chlorides and amines in the presence of triethylamine (Abbasi et al., 2011). Such methods could potentially be applied or adapted for the synthesis of 5-Chloro-N-(2-furylmethyl)-2-thiophenecarboxamide.

Molecular Structure Analysis

The molecular structure of similar compounds is typically determined using techniques like X-ray diffraction, NMR, and mass spectrometry. For example, the structure of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide was confirmed using single crystal X-ray structure determination, 1HNMR, and mass spectroscopy (Abbasi et al., 2011).

Chemical Reactions and Properties

The chemical reactions of thiophene derivatives often involve interactions like hydrogen bonds, π-π, and CH-π interactions. For instance, in the crystal structure of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, three kinds of interactions were responsible for the structure's stability, forming two-dimensional stair-like layered chains (Abbasi et al., 2011).

Scientific Research Applications

Synthesis and Anticancer Activity

Research on thiophene-based compounds, including those structurally similar to "5-chloro-N-(2-furylmethyl)-2-thiophenecarboxamide," focuses on their synthesis and evaluation for anticancer properties. A study by Atta and Abdel‐Latif (2021) demonstrated the synthesis of new thiophene derivatives showing good inhibitory activity against several cancer cell lines. These findings underscore the potential of thiophene-based compounds in anticancer drug development (Atta & Abdel‐Latif, 2021).

Chemical Transformations and Functionalizations

The versatility of "this compound" related compounds in chemical synthesis is highlighted by Pevzner and Ponyaev's (2019) work on the synthesis and transformations of 5-substituted 2-furoyl phosphonates. This research illustrates the compound's utility in generating a variety of functionalized derivatives, offering a pathway for the development of novel organic molecules with potential applications in various domains (Pevzner & Ponyaev, 2019).

Polymer Science Applications

In the realm of materials science, compounds like "this compound" find applications in the synthesis of polymers. Abid et al. (2004) explored the use of furan-based monomers for synthesizing furanic-aromatic polyamides, investigating their properties for potential applications in advanced materials. Such research demonstrates the role of these compounds in enhancing the properties of polymeric materials (Abid, Gharbi, & Gandini, 2004).

Molluscicidal Properties

Another intriguing application is the investigation of thiazolo[5,4-d]pyrimidines, derived from thiophene-based compounds, for their molluscicidal properties. El-Bayouki and Basyouni (1988) synthesized derivatives that showed activity against snails, indicating potential utility in controlling schistosomiasis transmission vectors (El-Bayouki & Basyouni, 1988).

properties

IUPAC Name |

5-chloro-N-(furan-2-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c11-9-4-3-8(15-9)10(13)12-6-7-2-1-5-14-7/h1-5H,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNXZGFSUGADPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)

![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)

![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)

![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)

![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)

![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)

![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)

![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)

![4'-(4-phenoxybutyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5505235.png)